

Technical Guide: Properties and Structure of CAS Number 195136-46-0

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Compound of Interest

Compound Name: 2,4-Bis(trifluoromethyl)benzyl chloride

Cat. No.: B069755

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For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical compound identified by CAS number 195136-46-0. This compound, 1-(Chloromethyl)-2,4-bis(trifluoromethyl)benzene, is a key intermediate in the synthesis of pharmacologically active molecules, particularly modulators of the Sphingosine-1-phosphate (S1P) receptor. This document details its chemical and physical properties, structure, and its role in the synthesis of therapeutic agents. Furthermore, it provides detailed experimental protocols and visual diagrams of relevant biological pathways and synthetic workflows.

Chemical Identity and Properties

1-(Chloromethyl)-2,4-bis(trifluoromethyl)benzene is a substituted aromatic hydrocarbon. Its structure is characterized by a benzene ring substituted with a chloromethyl group and two trifluoromethyl groups at positions 2 and 4.

Table 1: Chemical Identifiers

Identifier	Value
CAS Number	195136-46-0
Chemical Name	1-(Chloromethyl)-2,4-bis(trifluoromethyl)benzene
Synonyms	2,4-Bis(trifluoromethyl)benzyl chloride
Molecular Formula	C ₉ H ₅ ClF ₆
SMILES	C1=C(C(=CC(=C1)C(F)(F)F)CCl)C(F)(F)F
InChI	1S/C9H5ClF6/c10-4-5-1-2-6(8(11,12)13)3-7(5)9(14,15)16/h1-3H,4H2

Table 2: Physicochemical Properties

Property	Value	Source
Molecular Weight	262.58 g/mol	[1] [2] [3] [4] [5]
Density	1.4 g/cm ³	[1]
Boiling Point	172.1 °C at 760 mmHg	[1]
Flash Point	74.4 °C	[1]

Structure

The structure of 1-(Chloromethyl)-2,4-bis(trifluoromethyl)benzene is presented below:

Caption: 2D structure of 1-(Chloromethyl)-2,4-bis(trifluoromethyl)benzene.

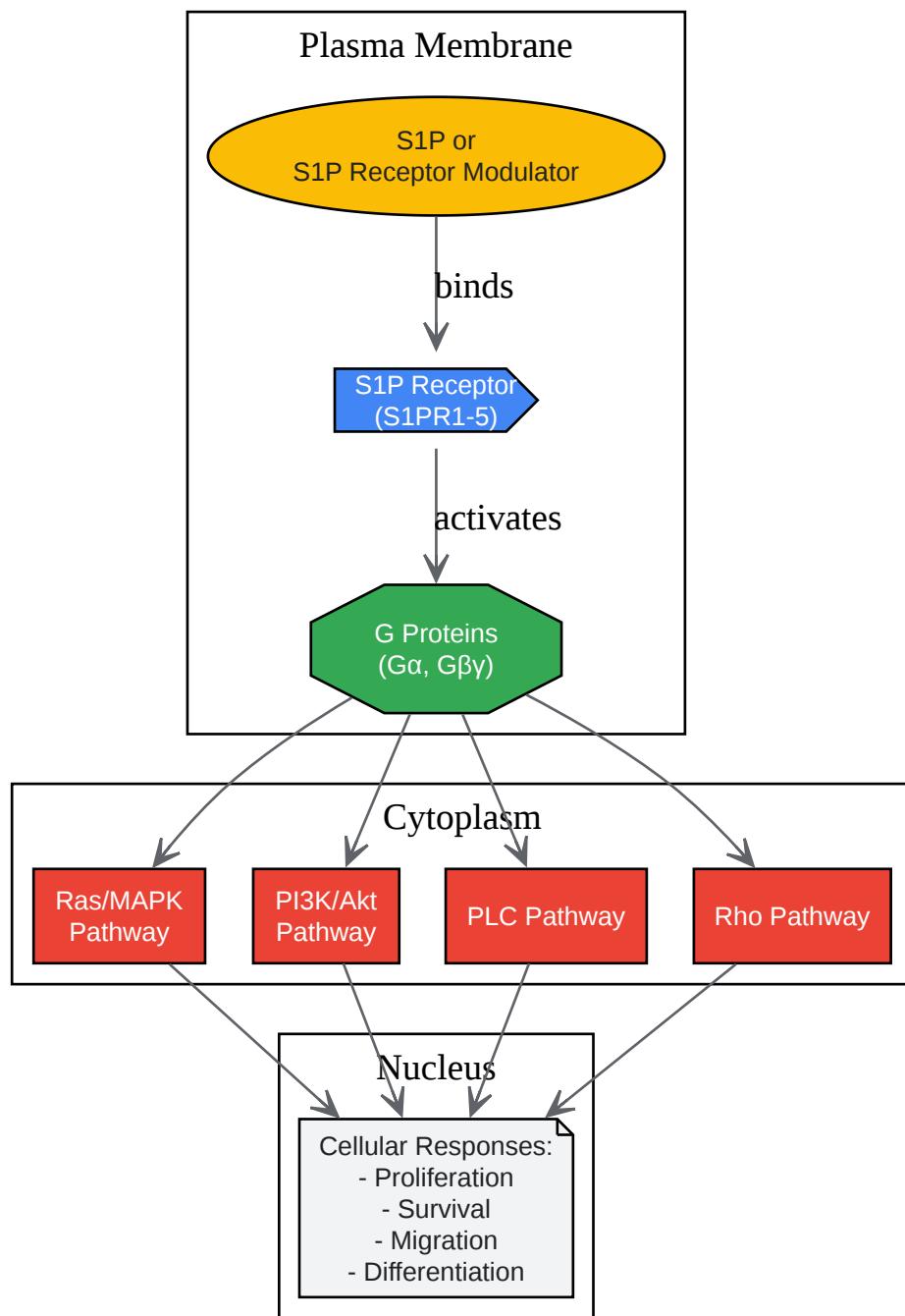
Biological Significance and Application

1-(Chloromethyl)-2,4-bis(trifluoromethyl)benzene serves as a crucial building block in the synthesis of azetidinecarboxylic acid derivatives. These derivatives have been identified as potent modulators of the Sphingosine-1-phosphate (S1P) receptor.[\[6\]](#) S1P receptors are a class of G protein-coupled receptors that play a pivotal role in numerous physiological

processes, including immune cell trafficking, angiogenesis, and lymphocyte egress from lymphoid organs.^{[7][8]} Modulation of S1P receptors is a validated therapeutic strategy for autoimmune diseases such as multiple sclerosis.

Sphingosine-1-Phosphate (S1P) Signaling Pathway

The binding of the endogenous ligand S1P or synthetic modulators to S1P receptors (S1PR1-5) initiates a cascade of intracellular signaling events. These pathways are primarily mediated by the coupling of the receptor to various G proteins (G_i, G₀, G₁, G₁₂, G₁₃), leading to the activation of downstream effectors. Key signaling pathways include the Ras-ERK pathway, the PI3K-Akt pathway, the PLC pathway, and the Rho pathway, which collectively regulate cell survival, proliferation, migration, and differentiation.^{[1][7]}



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Caption: Overview of the Sphingosine-1-Phosphate (S1P) signaling pathway.

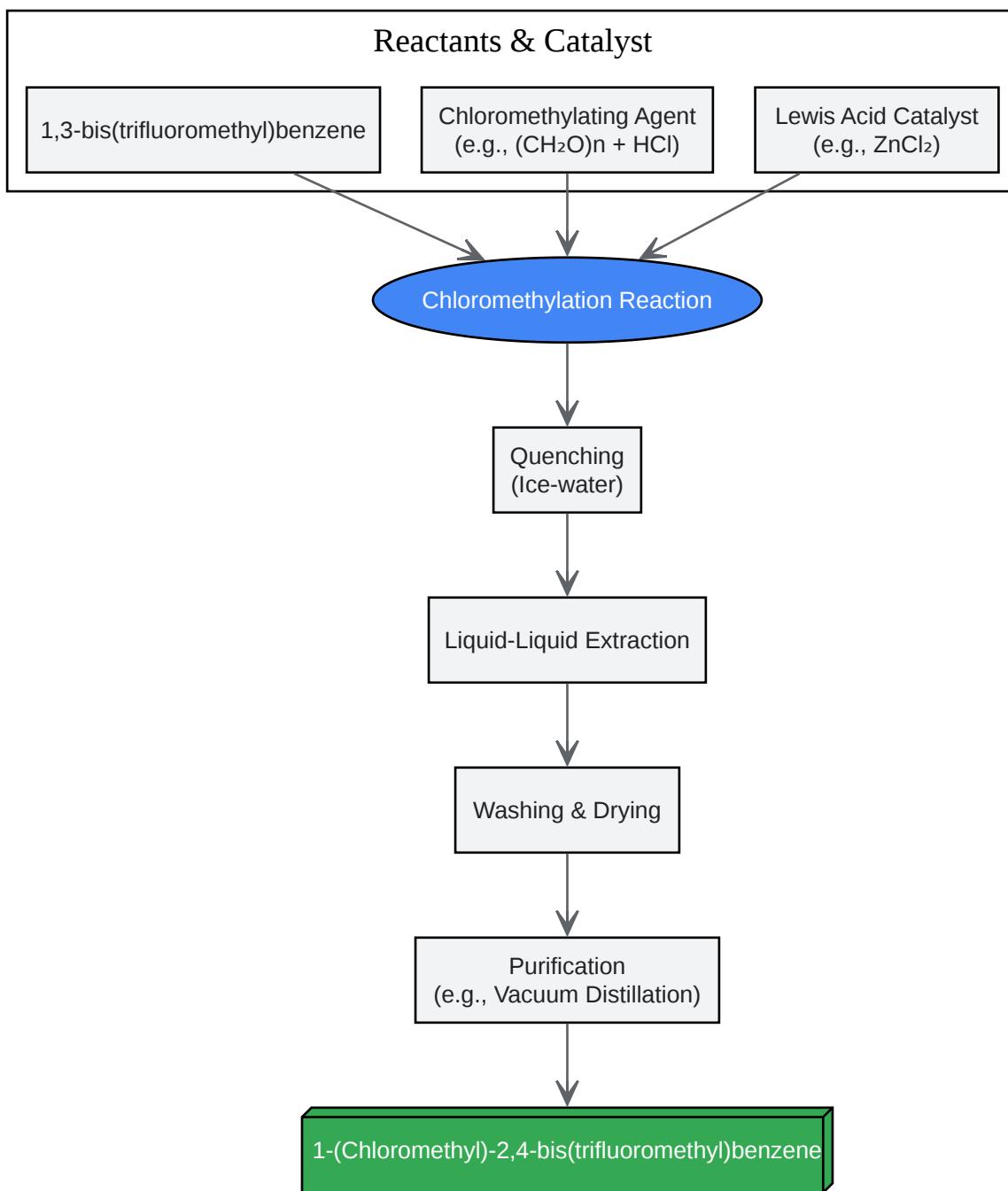
Experimental Protocols

Synthesis of 1-(Chloromethyl)-2,4-bis(trifluoromethyl)benzene

While a specific, detailed protocol for the synthesis of 1-(Chloromethyl)-2,4-bis(trifluoromethyl)benzene is not readily available in the public literature, a general and plausible synthetic route involves the chloromethylation of 1,3-bis(trifluoromethyl)benzene. This reaction is a type of Friedel-Crafts alkylation.

General Protocol for Chloromethylation:

- **Reaction Setup:** To a stirred solution of 1,3-bis(trifluoromethyl)benzene in a suitable chlorinated solvent (e.g., dichloromethane or chloroform), add a chloromethylating agent such as chloromethyl methyl ether or a mixture of paraformaldehyde and hydrochloric acid.
- **Catalyst:** A Lewis acid catalyst, such as zinc chloride ($ZnCl_2$) or aluminum chloride ($AlCl_3$), is typically required to facilitate the reaction. The catalyst should be added portion-wise at a controlled temperature, usually between $0\text{ }^\circ C$ and room temperature.
- **Reaction Monitoring:** The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- **Work-up:** Upon completion, the reaction mixture is quenched by carefully pouring it into ice-water. The organic layer is separated, and the aqueous layer is extracted with the same organic solvent.
- **Purification:** The combined organic layers are washed with water, a saturated solution of sodium bicarbonate, and brine. After drying over an anhydrous drying agent (e.g., Na_2SO_4 or $MgSO_4$), the solvent is removed under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

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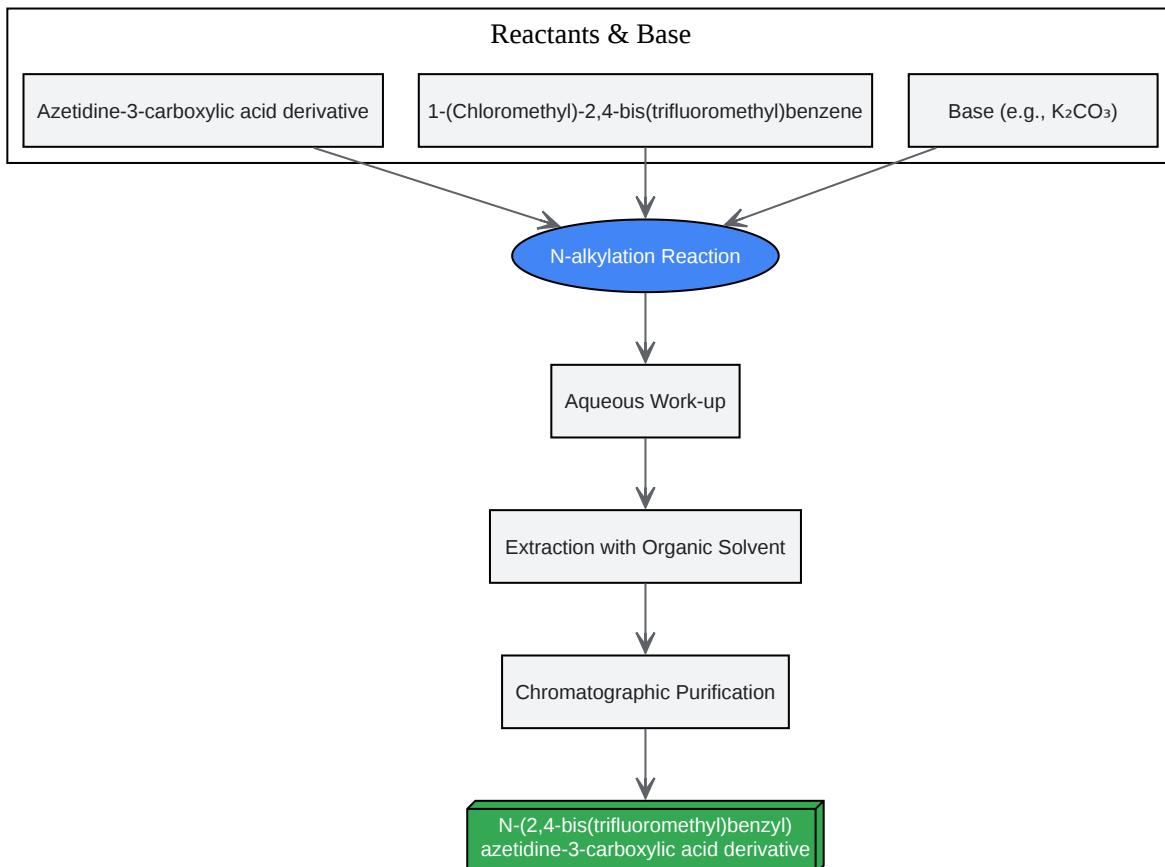
Caption: General workflow for the synthesis of the title compound.

Synthesis of Azetidinecarboxylic Acid Derivatives using 1-(Chloromethyl)-2,4-bis(trifluoromethyl)benzene

The patent EP2371811A2 describes the use of 1-(Chloromethyl)-2,4-bis(trifluoromethyl)benzene in the N-alkylation of an azetidine derivative. The following is a representative protocol based on the information in the patent.

Protocol for N-alkylation:

- Reaction Setup: In a suitable reaction vessel, dissolve the azetidine-3-carboxylic acid derivative in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
- Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K_2CO_3) or triethylamine (Et_3N), to the solution to deprotonate the secondary amine of the azetidine ring.
- Alkylation: To the stirred mixture, add 1-(Chloromethyl)-2,4-bis(trifluoromethyl)benzene (1.0-1.2 equivalents) dropwise at room temperature.
- Reaction Conditions: The reaction mixture is typically stirred at room temperature or slightly elevated temperatures (e.g., 40-60 °C) for several hours until the reaction is complete, as monitored by TLC or LC-MS.
- Work-up: After completion, the reaction mixture is diluted with water and extracted with an organic solvent such as ethyl acetate.
- Purification: The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to yield the desired N-alkylated azetidinecarboxylic acid derivative.



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Caption: Experimental workflow for N-alkylation of an azetidine derivative.

Conclusion

1-(Chloromethyl)-2,4-bis(trifluoromethyl)benzene (CAS 195136-46-0) is a valuable chemical intermediate with well-defined physical and chemical properties. Its primary significance lies in its application as a precursor for the synthesis of S1P receptor modulators, a class of drugs with significant therapeutic potential, particularly in the treatment of autoimmune disorders. The experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for researchers and drug development professionals working with this

compound and its derivatives. Further research into the synthesis and application of this intermediate may lead to the development of novel therapeutics targeting the S1P signaling pathway.

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